Journal Name:Soft Materials
Journal ISSN:1539-445X
IF:1.619
Journal Website:http://www.tandfonline.com/loi/lsfm20
Year of Origin:2003
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:31
Publishing Cycle:Tri-annual
OA or Not:Not
Marriage of an N-Fused and a Regular Porphyrin in a Cofacial Ligand System
Soft Materials ( IF 1.619 ) Pub Date: 2023-07-06 , DOI: 10.1021/acs.organomet.3c00116
We present a straightforward synthetic route which allows cofacial stacking of N-fused porphyrins and regular porphyrins via an o-substituted phenylene linker. The protocol comprises a crucial Suzuki–Miyaura cross-coupling reaction to introduce the phenyl moiety at the tri-pentacyclic ring of the N-fused porphyrin, paving the way to the first arrangement that is capable of holding an N-fused porphyrin and a regular porphyrin in spatial proximity. The ligand system was obtained with a 0.77% yield in five steps, starting from pyrrole and benzaldehyde. The dimeric ligand was investigated for further insights into sterical properties, employing inter alia ion-mobility spectrometry, DFT calculations, and metal coordination reactions. The molecular species were characterized by 1H NMR, UV–vis, IR, high-resolution mass spectrometry, and trapped ion-mobility measurements. The latter suggests that the ligand system can stabilize two atoms of the same metal in different oxidation states, such as in an Mn(I)Mn(III) complex.
Detail
Force-Modulated C–C Reductive Elimination from Nickel Bis(polyfluorophenyl) Complexes
Soft Materials ( IF 1.619 ) Pub Date: 2023-07-04 , DOI: 10.1021/acs.organomet.3c00168
We have analyzed the rate of C(sp2)–C(sp2) reductive elimination from nickel(II) bis(2,4,6-trifluorophenyl) complexes (P–P)Ni(2,4,6-C6H2F3)2 containing either MeOBiPhep (3a) or a macrocyclic bisphosphine ligand (3b–3e) as a function of force applied to the biaryl backbone of these ligands through intramolecular tension generated by a molecular force probe. Nickel complexes 3 were isolated in 22–60% yield from the reaction of bisphosphine with the bis(tetrahydrofuranyl) complex (THF)2Ni(2,4,6-C6H2F3)2 followed by chromatography. Thermolysis of complexes 3 in C6D6 at 68 °C leads to first-order decay through >3 half-lives to the form 2,2′,4,4′,6,6′-hexafluorobiphenyl as the exclusive fluorine-containing product in ≥93% yield. Whereas compressive forces up to −65 pN have no significant effect on the rate of reductive elimination, extension forces increase the rate of reductive elimination by a factor of 3 over an ∼230 pN range of restoring forces relative to the strain-free MeOBiphep complex. The rate response of reductive elimination from nickel(II) bis(trifluorophenyl) complexes as a function of extension force is similar to the previously reported 2.8-fold increase in the rate of reductive elimination from platinum diaryl complexes (P–P)Pt(4-C6H4NMe2)2 over the same range of forces.
Detail
Electrogenerated Sm(II)-Catalyzed Carbon Dioxide Reduction for β-Hydrocarboxylation of Styrenes
Soft Materials ( IF 1.619 ) Pub Date: 2023-06-01 , DOI: 10.1021/acs.organomet.3c00076
The synthesis of carboxylic acids from low-value materials such as alkenes using CO2 as a C1-building block remains a real challenge for synthetic chemists from both reactivity and selectivity perspectives. Electrochemical carboxylations have been examined but they remain limited, still suffering from a crucial lack of selectivity. Herein we report a catalytic protocol based on an electrogenerated Sm(II) catalyst as a powerful CO2 reductant, able to perform exclusively anti-Markovnikov hydrocarboxylation of alkenes. This electrochemical approach overcomes several current limitations and allows direct β-hydrocarboxylation of styrene derivatives, in a regioselective manner.
Detail
Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates
Soft Materials ( IF 1.619 ) Pub Date: 2023-06-30 , DOI: 10.1021/acs.organomet.3c00268
A series of chiral bowl-shaped diruthenium(II,III) tetracarboxylate catalysts were prepared and evaluated in asymmetric cyclopropanations with donor/acceptor carbenes derived from aryldiazoacetates. The diruthenium catalysts self-assembled to generate C4-symmetric bowl-shaped structures in an analogous manner to their dirhodium counterparts. The optimum catalyst was found to be Ru2(S-TPPTTL)4·BArF [S-TPPTTL = (S)-2-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)-3,3-dimethylbutanoate, BArF = tetrakis(3,5-bis(trifluoromethyl)phenyl)borate], which resulted in the cyclopropanation of a range of substrates in up to 94% ee. Synthesis and evaluation of first-row transition-metal congeners [Cu(II/II) and Co(II/II)] invariably resulted in catalysts that afforded little to no asymmetric induction. Computational studies indicate that the carbene complexes of these dicopper and dicobalt complexes, unlike the dirhodium and diruthenium systems, are prone to the loss of carboxylate ligands, which would destroy the bowl-shaped structure critical for asymmetric induction.
Detail
Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners
Soft Materials ( IF 1.619 ) Pub Date: 2023-06-23 , DOI: 10.1021/acs.organomet.3c00195
There is significant interest in developing chemo- and regioselective intermolecular multicomponent syntheses of N-heterocycles, which are common motifs in pharmaceuticals and natural products. Herein we examine the potential of allenes to serve as selective coupling partners in a Ti-catalyzed [2 + 2 + 1] pyrrole synthesis reaction, which typically involves a [2 + 2] cycloaddition with an unsaturated substrate followed by a 1,2-insertion with a second unsaturated substrate. 1,2-Cyclononadiene acts as a regioselective insertion coupling partner to afford 2,3-annulated pyrroles through reaction with alkynes and azobenzene. Additionally, propadiene was found to undergo both [2 + 2] cycloaddition and insertion in a highly regioselective manner, yielding exclusively N-phenyl-2,5-dimethylpyrrole. In contrast, the [2 + 2 + 1] reaction of propyne, a propadiene isomer, results in an unselective regioisomeric mixture. This difference highlights how allenes can provide complementary (or better) selectivity compared to alkynes in multicomponent synthesis.
Detail
Rhodium-Catalyzed Asymmetric Dehydrocoupling: Enantioselective Synthesis of a P-Stereogenic Diphospholane with Mistake-Correcting Diastereoselectivity
Soft Materials ( IF 1.619 ) Pub Date: 2023-06-09 , DOI: 10.1021/acs.organomet.3c00188
Catalytic asymmetric dehydrocoupling of secondary phosphines is a potentially valuable route to enantiomerically enriched P-stereogenic diphosphines for use as ligands or building blocks for chiral bis(phosphines). Rh(diphos*) catalyst precursors converted a rac/meso mixture of PhHP(CH2)3PHPh (1) to the C2-symmetric P-stereogenic anti-diphospholane PhP(CH2)3PPh (2) in up to a 58:42 enantiomeric ratio (er) with complete diastereoselectivity via catalyst-mediated isomerization of the intermediate syn-diphospholane 3 to 2 (mistake correction by conversion of the diastereomer meso-3 to chiral C2-2). NMR studies of catalytic reactions identified the resting state Rh((R,R)-i-Pr-DuPhos)(PhHP(CH2)3PPh) (4) and suggested a proposed mechanism for stereocontrolled P–P bond formation via oxidative addition and reductive elimination steps.
Detail
Activation of the Olefinic C–H Bond of NHC and NHO by Perimidine-Based Silicon and Germanium Compounds
Soft Materials ( IF 1.619 ) Pub Date: 2023-07-12 , DOI: 10.1021/acs.organomet.3c00167
In this manuscript, several backbone germylene-functionalized zwitterionic compounds were prepared conveniently from the corresponding N-heterocyclic carbenes or N-heterocyclic olefins in a single step through backbone C–H activation. Our initial motivation was to generate a silylene from C10H6(Me3SiN)2SiHCl (2) using ItBu [ItBu = (1,3-ditert-butyl)imidazol-2-ylidene], but instead, the reaction led to deprotonation from the imidazolium backbone of ItBu, forming the imidazolium salt with a silyl backbone at the C4 position (3). We presumed that the reaction proceeded through the generation of an ephemeral silylene. We subsequently prepared the analogous germylene (4) and reacted it with IDipp [IDipp = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene], ItBu, and IDipp=CH2. Spectroscopic and crystallographic analysis of these complexes revealed that, in all cases, there was deprotonation from the backbone and formation of zwitterionic products (5–7). When the hydrogen in the NHC backbone was replaced with methyl groups such as IDippMe (1,3-bis(2,6-diisopropylphenyl)-4,5-dimethylimidazol-2-ylidene), simple adduct formation occurred, exemplified by the isolation of IDippMe·Ge(NSiMe3)2C10H6 (8).
Detail
Cyclometalated Platinum(II) Complexes with 10-(Aryl)phenoxarsine Ligands: Synthesis, Structure, and Photophysical Properties
Soft Materials ( IF 1.619 ) Pub Date: 2023-05-31 , DOI: 10.1021/acs.organomet.3c00163
A series of C^N-cyclometalated platinum(II) complexes [Pt(ppy)X(L)] (ppy = 2-phenylpyridinate, X = Cl and I) with 10-(aryl)phenoxarsines, namely 10-(p-tolyl)phenoxarsine (L1), 10-(p-fluorophenyl)phenoxarsine (L2), 10-(m-fluorophenyl)phenoxarsine (L3), and 10-(phenyl)phenoxarsine (L4), was synthesized. The structure of the complexes was determined by in-dept NMR spectroscopy, mass spectrometry, and X-ray analysis. The UV/vis absorption and emission properties were studied and rationalized by DFT and time-dependent DFT calculations. In the solid state, under UV irradiation, platinum complexes with chloro ligands exhibit an intense green emission, which was attributed to a 3IL/3(X,M)LCT triplet state.
Detail
Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation
Soft Materials ( IF 1.619 ) Pub Date: 2023-05-30 , DOI: 10.1021/acs.organomet.3c00178
Palladacycles are key intermediates in catalytic C–H bond functionalization reactions and important precatalysts for cross-couplings. It is commonly believed that palladacycle formation occurs through the reaction of a substrate bearing a C–H bond ortho to a suitable metal-directing group for interaction with, typically, mononuclear “Pd(OAc)2” species, with cyclopalladation liberating acetic acid as the side product. In this study, we show that N,N-dimethyl-fluoro-benzyl amines, which can be cyclopalladated either ortho or para to fluorine affording two regioisomeric products, can occur by a direct reaction of Pd3(OAc)6, proceeding via higher-order cyclopalladated intermediates. Regioselectivity is altered subtly depending on the ratio of substrate:Pd3(OAc)6 and the solvent used. Our findings are important when considering mechanisms of Pd-mediated reactions involving the intermediacy of palladacycles, of particular relevance in catalytic C–H bond functionalization chemistry.
Detail
Heterobimetallic Trihydrido Complex of Ruthenium and Rhodium Supported by Cyclopentadienyl Groups with Different Steric Demands
Soft Materials ( IF 1.619 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.organomet.3c00254
The reactivity of heterobimetallic trihydrido complexes of Ru and Rh supported by two kinds of cyclopentadienyl groups that provide steric differentiation in the dinuclear reaction field, [CpsRu(μ-H)3RhCps] (3b: CpsRu═Cp‡Ru, CpsRh═Cp*Rh, 3c: CpsRu═Cp*Ru, CpsRh═Cp‡Rh; Cp‡═1,2,4-tBu3C5H2, Cp*═C5Me5), was examined to elucidate the role of each metal center. Since the bulky Cp‡ group on the Ru center in 3b retarded the uptake of diphenylacetylene, complex 3b reacted with diphenylacetylene at 60 °C to yield benzorhodacyclopentadiene complex 7b via the cyclometalation at the Rh center. In contrast, complex 3c, which contains a less congested Ru center, reacted with diphenylacetylene smoothly at 25 °C and afforded μ-alkenyl and μ-alkyne complexes, 5c and 6c. The rhodacyclopentadiene complex 7c was also obtained upon thermolysis of 6c but required heating at 180 °C. The reactivity toward acetylene did not differ from each other due to its high reactivity and μ-s-cis-η2:η2-butadiene-μ-vinyl complexes, 10b and 10c, were obtained. Although no intermediate was observed in the reaction, DFT calculations for a model compound supported by unsubstituted cyclopentadienyls suggested the exclusive uptake of acetylene at the Ru center. Complex 3b reacted with benzene at 25 °C under photo-irradiating conditions to yield μ-phenyl complex 11b in 52% yield, although 3c decomposed under the same conditions. The reason why a μ-phenyl complex was not formed in the photoreaction of 3c is that the Cp‡ group on the Rh center suppressed the intramolecular migration of the phenyl group from the Ru to the Rh center. Instead, the decomposition induced by the coordination of additional benzene molecules to the Ru center was not suppressed. These results demonstrated that the Ru center acts as an initial binding site, although it is difficult to determine directly from the structure of the product.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.20 17 Science Citation Index Expanded Not
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